2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a piperazine ring substituted at the 7-position with a 2-methylphenyl group. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted at the 2-, 3-, and 5-positions with methyl, phenyl, and propyl groups, respectively. This compound belongs to a class of nitrogen-containing heterocycles known for their structural resemblance to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . Its synthesis typically involves multi-step regioselective reactions, often employing ultrasound-assisted methods or catalytic strategies to optimize yields and purity .
Properties
Molecular Formula |
C27H31N5 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H31N5/c1-4-10-23-19-25(31-17-15-30(16-18-31)24-14-9-8-11-20(24)2)32-27(28-23)26(21(3)29-32)22-12-6-5-7-13-22/h5-9,11-14,19H,4,10,15-18H2,1-3H3 |
InChI Key |
ICPCBSSJIWWXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The search results offer information regarding the properties, synthesis, and potential applications of "2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine". They also include information about other similar compounds and their applications, as well as general information about related chemical and biological processes .
Chemical Properties and Structure
2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has a molecular formula of C27H31N5 and a molecular weight of 425.6 g/mol. The compound features a pyrazolo ring fused with a pyrimidine structure, further substituted with functional groups. The presence of a piperazine moiety and aromatic rings contributes to potential interactions within biological systems, making it of interest in medicinal chemistry.
Potential Applications
While the search results do not explicitly detail specific applications of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, they suggest its potential in medicinal chemistry due to its structural features and the presence of a piperazine moiety and aromatic rings. The pyrazolo[1,5-a]pyrimidine core structure is known to exhibit diverse biological activities, making this compound a candidate for further investigation. Further studies would be needed to determine the specific biological activities and therapeutic potential of this compound.
Related Compounds and their Applications
The search results mention several related compounds, providing context for the potential applications of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine :
- 4-(2-Methylphenyl)piperazine: Features a piperazine ring with phenyl substitution but lacks the pyrazolo-pyrimidine core.
- Pyrazolo[3,4-d]pyrimidines: An alternative fused ring system with different biological activity profiles.
- 7-Arylpyrazolo[1,5-a]pyrimidines: Possess aryl groups at position 7, and variability in substituents affects activity.
- 7-[4-(3-Chloro-4-methyl-phenyl)-piperazin-1-ylmethyl]-chromen-2-one: A compound with a piperazine moiety .
- 2-[4-(3-methylphenyl)piperazin-1-yl]-N-[(4-phenyl-2-propyl-1,3-oxazol-5-yl)methyl]ethanamine: Another compound containing a piperazine moiety .
Mechanism of Action
The mechanism of action of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is hypothesized to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Key Findings :
- Position 5 : Propyl (target) vs. isopropyl () or tert-butyl () substituents influence steric accessibility and hydrophobicity. The propyl group balances lipophilicity for membrane permeability .
- Position 7 : Piperazine derivatives (target, ) enhance binding to receptors like dopamine or serotonin subtypes compared to trifluoromethyl or morpholine groups () .
Pharmacological Activity and Receptor Affinity
Key Findings :
Biological Activity
2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a complex structure that includes a pyrazolo ring fused with a pyrimidine structure, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its efficacy in various biological systems.
Structural Characteristics
The molecular formula of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is C27H31N5, with a molecular weight of 425.6 g/mol. The presence of a piperazine moiety and additional aromatic rings enhances its chemical properties and biological interactions.
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazolo-pyrimidine fused ring |
| Substituents | 2-Methylphenyl and propyl groups |
| Functional Groups | Piperazine moiety |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has been shown to inhibit key kinases involved in cancer progression, such as adaptor associated kinase 1 (AAK1) and Janus kinase (JAK) pathways. These kinases play critical roles in cell signaling related to tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound demonstrates anti-inflammatory properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively reduce inflammation markers in vitro and in vivo, suggesting their application in treating inflammatory diseases .
The mechanism by which 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exerts its biological effects involves binding to specific proteins within signaling pathways. Techniques such as surface plasmon resonance have been utilized to assess the binding affinity of this compound to target proteins, revealing strong interactions that correlate with its pharmacological activity .
Study 1: Anticancer Efficacy
A study conducted by Attia et al. evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The findings demonstrated that it significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values indicated potent activity at low concentrations .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound using animal models of inflammation. Results showed a marked reduction in edema and inflammatory cytokines when treated with the compound compared to control groups. This suggests potential for therapeutic use in conditions like rheumatoid arthritis .
Q & A
Basic Research Question: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 5-amino-3-phenylpyrazole and ethyl 2,4-dioxopentanoate under reflux conditions (e.g., in ethanol for 30 minutes). Subsequent functionalization at position 7 with piperazine derivatives is achieved using coupling agents or nucleophilic substitution. Key intermediates are characterized via:
- 1H/13C NMR to confirm regiochemistry and substituent placement.
- Mass spectrometry (MS) for molecular weight validation (e.g., molecular ion peaks matching calculated values).
- Elemental analysis to verify purity (e.g., carbon/nitrogen content within 0.4% of theoretical values) .
Advanced Research Question: How can reaction yields be optimized for the final coupling step with the piperazine moiety?
Answer:
Low yields in the piperazine coupling step often arise from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperazine nitrogen.
- Catalysis : Use of KCO or CsCO to deprotonate the piperazine, improving reactivity.
- Temperature control : Refluxing in toluene (110°C) for 6–8 hours balances reactivity and decomposition.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) isolates the product with >95% purity .
Basic Research Question: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H NMR : Peaks at δ 2.3–2.6 ppm confirm methyl groups on the pyrimidine and piperazine rings. Aromatic protons (δ 6.8–7.5 ppm) validate phenyl substituents.
- 13C NMR : Signals near δ 160–165 ppm indicate pyrimidine carbons, while δ 45–55 ppm corresponds to piperazine carbons.
- IR spectroscopy : Absorbances at 2200 cm (C≡N) and 1650 cm (C=O) confirm functional groups.
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
Advanced Research Question: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
Answer:
Unexpected splitting in NMR may arise from dynamic processes (e.g., restricted rotation of the 2-methylphenyl group on the piperazine ring). Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.
- 2D NMR (COSY, NOESY) : Correlates coupling between protons (e.g., NOE interactions between piperazine and pyrimidine protons).
- DFT calculations : Predicts energy barriers for rotation and simulates spectra for comparison .
Advanced Research Question: How does this compound compare to pyrazolo[1,5-a]pyrimidine analogs in terms of biological activity?
Answer:
Comparative studies with analogs (e.g., trifluoromethyl or oxazole derivatives) reveal:
- Enhanced selectivity : The 2-methylphenylpiperazine group improves binding to CNS targets (e.g., serotonin receptors) versus non-substituted analogs.
- Metabolic stability : The propyl group at position 5 reduces CYP450-mediated oxidation compared to methyl or ethyl substituents.
- In vitro assays : Test against kinase panels or receptor-binding assays (e.g., IC values for PDE inhibitors) quantifies potency .
Basic Research Question: What purification methods ensure high-purity product isolation?
Answer:
- Recrystallization : Use cyclohexane or ethanol to remove polar impurities (yield: 60–70%).
- Column chromatography : Silica gel with 8:2 petroleum ether/ethyl acetate separates non-polar byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for biological testing .
Advanced Research Question: How can computational methods aid in predicting solubility and bioavailability?
Answer:
- LogP calculations : Software like MarvinSketch predicts logP ~3.2, indicating moderate lipophilicity.
- Molecular dynamics (MD) simulations : Models interactions with lipid bilayers to assess membrane permeability.
- Docking studies : Identifies potential binding pockets in target proteins (e.g., kinase domains) for SAR optimization .
Basic Research Question: What stability tests are required for long-term storage?
Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., hydrolysis of the ester group).
- Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines.
- Storage recommendations : Store at −20°C in amber vials under argon to prevent oxidation .
Advanced Research Question: How can crystallography data inform formulation strategies?
Answer:
- Polymorph screening : Identifies stable crystalline forms with higher melting points (e.g., Form I: 263–265°C vs. Form II: 250–252°C).
- Solvate formation : Ethanol solvates improve dissolution rates in aqueous media.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking between phenyl groups) to predict compatibility with excipients .
Advanced Research Question: What strategies resolve discrepancies in biological assay results across labs?
Answer:
- Standardized protocols : Adopt CLIA-certified methods for cell viability assays (e.g., MTT) and receptor-binding studies.
- Positive controls : Include reference compounds (e.g., known PDE5 inhibitors) to calibrate instrument sensitivity.
- Meta-analysis : Pool data from multiple studies using ANOVA to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
